molecular formula C18H15ClN2O2S B3733840 5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE

5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B3733840
M. Wt: 358.8 g/mol
InChI Key: HFZHYRXUAGLKGY-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[4-(4-methylphenyl)-13-thiazol-2-yl]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methoxy, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[4-(4-methylphenyl)-13-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzamide core under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N-[4-(4-methylphenyl)-13-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the thiazole ring can undergo reduction under specific conditions.

    Cyclization and Rearrangement: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide core, while oxidation can yield hydroxylated derivatives.

Scientific Research Applications

5-Chloro-2-methoxy-N-[4-(4-methylphenyl)-13-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[4-(4-methylphenyl)-13-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide core but with different substituents, leading to different chemical and biological properties.

    4-Amino-5-chloro-2-methoxy-N-[2-(diethylamino)ethyl]benzamide: Another benzamide derivative with distinct substituents that affect its reactivity and applications.

Uniqueness

5-Chloro-2-methoxy-N-[4-(4-methylphenyl)-13-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-3-5-12(6-4-11)15-10-24-18(20-15)21-17(22)14-9-13(19)7-8-16(14)23-2/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZHYRXUAGLKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE
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5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE
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5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE
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5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE
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5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE
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5-CHLORO-2-METHOXY-N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]BENZAMIDE

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